

Forced Degradation of Sofosbuvir: A Comparative Analysis Under Stress Conditions

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Compound of Interest		
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For researchers, scientists, and drug development professionals, understanding the stability of a drug substance under various stress conditions is paramount for ensuring its quality, safety, and efficacy. This guide provides an objective comparison of the forced degradation of Sofosbuvir, a direct-acting antiviral agent for the treatment of Hepatitis C, under different stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Sofosbuvir has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, to identify its degradation pathways and develop stability-indicating analytical methods. The following sections present a compilation of experimental data, detailed methodologies, and a visual representation of the experimental workflow to facilitate a comprehensive understanding of Sofosbuvir's stability profile.

Comparative Degradation of Sofosbuvir

The stability of Sofosbuvir varies significantly under different stress conditions. The drug is particularly susceptible to degradation in alkaline and acidic environments, with considerable degradation also observed under oxidative stress. In contrast, Sofosbuvir demonstrates notable stability under thermal and photolytic conditions. The quantitative data from various studies are summarized in the table below for a clear comparison of the extent of degradation.



Stress Condition	Reagent/ Condition	Duration	Temperat ure	Degradati on (%)	Degradati on Products (DPs)	Referenc e
Acid Hydrolysis	1 N HCl	10 hours	80°C (reflux)	8.66	1	[1]
0.1 N HCl	26 hours	Room Temperatur e	18.87	Not Specified	[2]	
0.1 N HCI	6 hours	70°C	23	1	[3][4]	-
Alkaline Hydrolysis	0.5 N NaOH	24 hours	60°C	45.97	2	[1]
0.1 N NaOH	10 hours	70°C	50	1	[3][4]	
Oxidative Degradatio n	30% H2O2	2 days	80°C	Slight	1	[1]
30% H2O2	26 hours	Room Temperatur e	17.21	Not Specified	[2]	
3% H2O2	7 days	Not Specified	19.02	1	[3][4]	
Thermal Degradatio n	Dry Heat	21 days	50°C	No degradatio n	0	[3]
Dry Heat	24 hours	110°C	Degradatio n Observed	Not Specified	[5]	
Photolytic Degradatio n	UV light (254 nm)	24 hours	Not Specified	No degradatio n	0	[1]



Sunlight	21 days	Not Specified	No degradatio n	0	[3]	
Neutral Hydrolysis	Water	26 hours	Room Temperatur e	Not Specified	Not Specified	[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the forced degradation studies of Sofosbuvir.

Acid Hydrolysis

- Method 1: 200 mg of Sofosbuvir was dissolved in 5 mL of 1 N HCl solution and refluxed for 10 hours. The resulting solution was then neutralized with an ammonium bicarbonate solution and lyophilized to obtain a crude solid sample, which was subsequently dissolved in the mobile phase for analysis.[1]
- Method 2: A solution of Sofosbuvir in 0.1 N HCl was refluxed at 70°C for 6 hours.[3][4]
- Method 3: To 1 ml of a 1000 µg/ml stock solution of Sofosbuvir, 1 ml of 0.1 N HCl was added.
 The solution was kept for 26 hours at room temperature before being diluted for analysis.[2]

Alkaline Hydrolysis

- Method 1: 200 mg of Sofosbuvir was dissolved in 5 mL of 0.5 N NaOH solution and maintained at 60°C for 24 hours. The degraded sample was then neutralized with HCl solution, and the resultant solution was evaporated to get a free solid, which was dissolved in the mobile phase for analysis.[1]
- Method 2: A solution of Sofosbuvir in 0.1 N NaOH was refluxed for 10 hours at 70°C.[3][4]

Oxidative Degradation

 Method 1: 200 mg of the sample was dissolved in 5 mL of 30% H₂O₂ and kept at 80°C for two days. The resulting solution was evaporated to obtain a solid, which was then dissolved



in the mobile phase.[1]

- Method 2: Oxidative degradation was performed using 3% hydrogen peroxide for 7 days.[3]
 [4]
- Method 3: To 1 ml of a 1000 µg/ml stock solution of Sofosbuvir, 1 ml of 30% H₂O₂ was added and kept for 26 hours at room temperature before dilution and analysis.[2]

Thermal Degradation

- Method 1: Sofosbuvir was exposed to a temperature of 50°C for 21 days.[3]
- Method 2: A sample of Sofosbuvir was placed in a Petri dish and kept in a hot air oven at 110°C for 24 hours.[5]

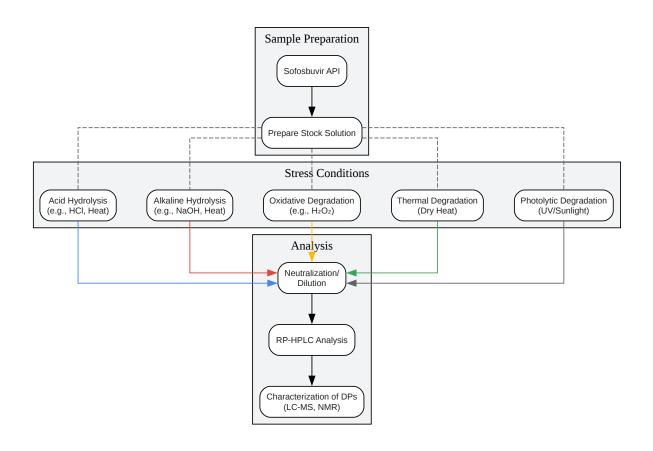
Photolytic Degradation

- Method 1: The dry drug was exposed to UV light at 254 nm for 24 hours.[1]
- Method 2: Sofosbuvir was exposed to sunlight for 21 days.[3]

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of a drug substance like Sofosbuvir.





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